Cas no 896326-05-9 (2-({7-chloro-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)-N-4-(trifluoromethoxy)phenylacetamide)

2-({7-Chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a heterocyclic compound featuring a pyridotriazine core with a chloro substituent at the 7-position and a sulfanylacetamide linkage to a 4-(trifluoromethoxy)phenyl group. This structure suggests potential biological activity, particularly in medicinal chemistry applications. The presence of the trifluoromethoxy moiety enhances lipophilicity and metabolic stability, while the chloro group may influence reactivity and binding affinity. The compound’s unique scaffold could be of interest in the development of enzyme inhibitors or receptor modulators. Its synthetic versatility allows for further derivatization, making it a valuable intermediate for pharmaceutical research. Analytical characterization confirms high purity and stability under standard conditions.
2-({7-chloro-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)-N-4-(trifluoromethoxy)phenylacetamide structure
896326-05-9 structure
Product Name:2-({7-chloro-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)-N-4-(trifluoromethoxy)phenylacetamide
CAS No:896326-05-9
MF:C16H10ClF3N4O3S
MW:430.788811206818
CID:6431487
PubChem ID:18573518
Update Time:2025-10-23

2-({7-chloro-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)-N-4-(trifluoromethoxy)phenylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-({7-chloro-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)-N-4-(trifluoromethoxy)phenylacetamide
    • 2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide
    • 896326-05-9
    • 2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide
    • 2-((7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
    • F2543-0856
    • AKOS024659209
    • CCG-292120
    • Inchi: 1S/C16H10ClF3N4O3S/c17-9-1-6-12-22-14(23-15(26)24(12)7-9)28-8-13(25)21-10-2-4-11(5-3-10)27-16(18,19)20/h1-7H,8H2,(H,21,25)
    • InChI Key: XJYKXNGJPLAEHN-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=NC(=NC(N2C=1)=O)SCC(NC1C=CC(=CC=1)OC(F)(F)F)=O

Computed Properties

  • Exact Mass: 430.0114235g/mol
  • Monoisotopic Mass: 430.0114235g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 774
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 109Ų

2-({7-chloro-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)-N-4-(trifluoromethoxy)phenylacetamide Pricemore >>

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Additional information on 2-({7-chloro-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)-N-4-(trifluoromethoxy)phenylacetamide

Comprehensive Overview of 2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide (CAS No. 896326-05-9)

The compound 2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide, identified by CAS No. 896326-05-9, is a specialized organic molecule with significant potential in pharmaceutical and agrochemical research. Its unique structure combines a pyrido[1,2-a][1,3,5]triazine core with a trifluoromethoxyphenyl moiety, making it a subject of interest for drug discovery and material science applications. Researchers are increasingly exploring its sulfanyl-acetamide derivatives for their bioactivity and selectivity.

In recent years, the demand for heterocyclic compounds like 896326-05-9 has surged due to their versatility in medicinal chemistry. The 7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazine scaffold is particularly notable for its role in modulating enzyme interactions, a topic frequently searched in academic and industrial databases. This compound’s trifluoromethoxy group enhances its metabolic stability, a key consideration in modern drug design, as highlighted in recent publications on fluorinated pharmaceuticals.

The synthesis of 2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide involves multi-step organic reactions, including sulfanylation and amide coupling. These methods align with green chemistry principles, a trending topic in sustainable synthesis discussions. Analytical techniques such as HPLC, NMR, and mass spectrometry are critical for characterizing its purity, addressing common queries about compound validation in peer-reviewed studies.

Applications of CAS No. 896326-05-9 extend to kinase inhibition and receptor modulation, areas heavily researched in oncology and neurology. Its chloro and triazine functionalities contribute to binding affinity, a feature often explored in structure-activity relationship (SAR) studies. Online forums and scientific platforms frequently discuss such pharmacophores, reflecting broader interest in targeted therapies.

From a commercial perspective, 896326-05-9 is cataloged by suppliers specializing in high-value intermediates. Its trifluoromethoxyphenyl segment is relevant to crop protection chemicals, connecting it to agrochemical innovation—a hot topic in precision agriculture. Regulatory compliance and patent landscapes for similar compounds are also frequently searched, underscoring the need for detailed technical profiles.

In summary, 2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide represents a convergence of medicinal chemistry and material science. Its structural complexity and functional groups make it a candidate for further exploration in drug development and chemical biology, aligning with current trends in AI-driven molecular design and high-throughput screening.

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